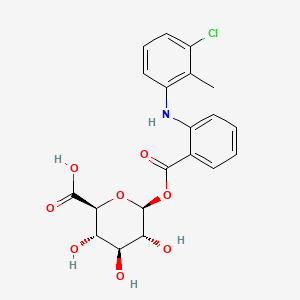

![molecular formula C38H39NO7 B589837 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione CAS No. 870472-23-4](/img/structure/B589837.png)

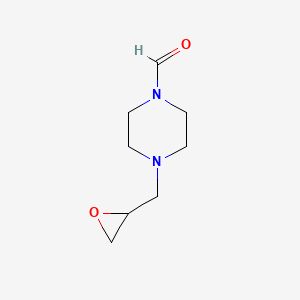

1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione” is a chemical compound with the empirical formula C34H36O6 . It is also known by other synonyms such as 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose . This compound is a derivative of D-glucopyranose, which is an important compound for glucosylations and other reactions .

Molecular Structure Analysis

The molecular structure of this compound is complex with multiple phenylmethyl groups attached to a D-glucopyranose molecule . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 151-156°C . It has an optical activity of [α]20/D +49±2°, c = 2% in dioxane . The compound has a molecular weight of 540.65 .Applications De Recherche Scientifique

Catalysis in Organic Reactions

One significant application of derivatives of 1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione is in catalyzing organic reactions. For example, acetylglycosylated metalloporphyrins derived from similar compounds have been used to catalyze the oxidation of cyclohexane, demonstrating enhanced catalytic power and antioxidative stability compared to metalloporphyrins without sugar groups (Zhang, Guo, Xu, & Yu, 2000).

Selective Glucosidation

Another application involves the use of similar compounds in highly selective O-glucosidation. For instance, substrates like ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside have shown high beta-selectivity in O-glucosidation, a process influenced by the conformation of the pyranose ring (Okada, Mukae, Okajima, Taira, Fujita, & Yamada, 2007).

Synthesis of Complex Carbohydrates

These compounds play a critical role in the synthesis of complex carbohydrates. They are used as intermediates in the synthesis of various aryl D-glucopyranosides and related derivatives, which are essential in developing new chemical entities and studying carbohydrate-based biological processes (Yamanoi, Fujioka, & Inazu, 1994).

Enzymic Synthesis of Disaccharides

Furthermore, derivatives of this compound have been utilized in the enzymic synthesis of disaccharides. For instance, enzymes from certain microorganisms can transfer α-D-glucosyl residues from phenyl α-D-glucopyranoside to various carbohydrates, aiding in the preparation and characterization of various disaccharides (Manners, Pennie, & Stark, 1968).

Propriétés

IUPAC Name |

1-[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H39NO7/c40-33-21-22-34(41)39(33)38-37(45-26-31-19-11-4-12-20-31)36(44-25-30-17-9-3-10-18-30)35(43-24-29-15-7-2-8-16-29)32(46-38)27-42-23-28-13-5-1-6-14-28/h1-20,32,35-38H,21-27H2/t32-,35-,36+,37-,38?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKVCDULSRPUBR-XRUYLHJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)C2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H39NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858461 |

Source

|

| Record name | 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870472-23-4 |

Source

|

| Record name | 1-(2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

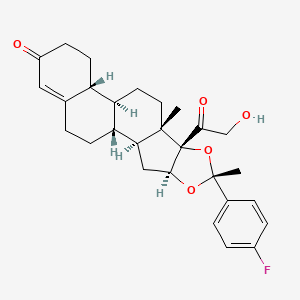

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)